1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol
Description
1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol is a hybrid molecule that combines the structural features of carbazole and triazole. This compound has garnered significant interest due to its potential biological activities, including antifungal, antibacterial, and anticancer properties . The presence of both carbazole and triazole moieties in its structure contributes to its diverse chemical reactivity and biological potential.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-13(9-20-11-18-19-12-20)10-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21/h1-8,11-13,22H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPUGTRDFBNNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN4C=NN=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol typically involves a multi-step process:
N-Alkylation Reaction: The synthesis begins with the N-alkylation of carbazol-9-ide potassium salt with 3-bromoprop-1-yne to afford 9-(prop-2-ynyl)-9H-carbazole.
Click Huisgen Cycloaddition: The next step involves the ‘Click’ Huisgen cycloaddition reaction between 9-(prop-2-ynyl)-9H-carbazole and various β-azido alcohols in the presence of copper-doped silica cuprous sulphate.
Chemical Reactions Analysis
1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the carbazole moiety.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Antifungal Activity: The compound interacts with the active site of the Mycobacterium P450DM enzyme, forming strong hydrogen bonds with its β-hydroxyl and ether groups.
Antibacterial Activity: The triazole ring in the compound is known to inhibit bacterial enzymes, disrupting essential metabolic processes.
Anticancer Activity: The compound exhibits cytotoxic effects on cancer cells by interfering with their growth and proliferation pathways.
Comparison with Similar Compounds
1-Carbazol-9-yl-3-(1,2,4-triazol-4-yl)propan-2-ol can be compared with other similar compounds, such as:
1,2,3-Triazolyl β-hydroxy alkyl/carbazole hybrids: These compounds also exhibit antifungal and antibacterial activities but may differ in their specific biological targets and potency.
1,2,4-Triazole derivatives: These compounds are known for their anticancer properties and can be structurally similar but may vary in their pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its combined structural features of carbazole and triazole, which contribute to its diverse chemical reactivity and broad spectrum of biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
